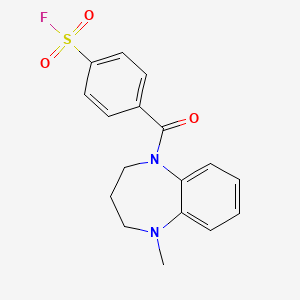![molecular formula C14H20N2O B2690464 N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide CAS No. 2411312-37-1](/img/structure/B2690464.png)
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research. It is a type of acetylcholine receptor agonist that can activate nicotinic acetylcholine receptors (nAChRs). DMPP has been extensively studied for its potential applications in neuroscience and pharmacology.
Mecanismo De Acción
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide acts as an agonist for nAChRs, specifically the α7 subtype. When N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide binds to the receptor, it causes a conformational change that allows ions to flow through the channel. This can lead to depolarization of the cell membrane and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In neuronal cells, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can increase intracellular calcium levels and activate downstream signaling cascades. It can also enhance synaptic transmission and plasticity, leading to improvements in learning and memory. In addition, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide has been shown to have anti-inflammatory effects and can modulate immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide is that it is a highly selective agonist for α7 nAChRs, which allows for specific activation of this receptor subtype. It is also relatively stable and easy to use in laboratory experiments. However, one limitation is that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can have off-target effects on other receptors or ion channels, which can complicate data interpretation. In addition, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can be toxic at high concentrations, which requires careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide. One area of interest is the development of new drugs that target nAChRs, particularly for the treatment of neurological and psychiatric disorders. N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide and other nAChR agonists could also be used as tools to investigate the role of these receptors in disease states. In addition, there is growing interest in the use of nAChR agonists for the treatment of inflammatory and autoimmune diseases, which could have important clinical applications.
Métodos De Síntesis
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can be synthesized through a variety of methods, including the reaction of 4-dimethylaminocinnamaldehyde with isopropylamine and propionic anhydride. The resulting product can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide has been used in many scientific research studies, particularly in neuroscience and pharmacology. It is commonly used as a tool to investigate the function of nAChRs, which are important receptors in the central and peripheral nervous systems. N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide can be used to activate nAChRs in vitro, allowing researchers to study their effects on neuronal signaling, synaptic plasticity, and behavior.
Propiedades
IUPAC Name |
N-[1-[4-(dimethylamino)phenyl]propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-5-14(17)15-11(2)10-12-6-8-13(9-7-12)16(3)4/h5-9,11H,1,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMZPSNQOIFFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

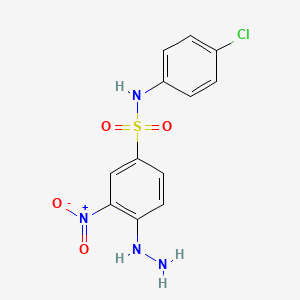

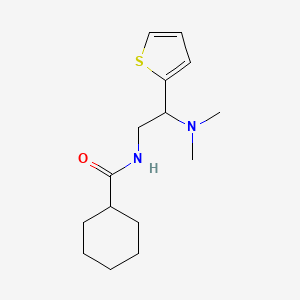
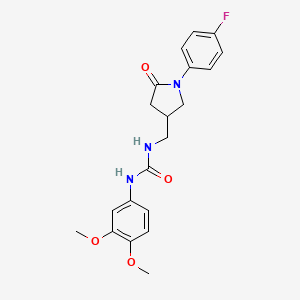
![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

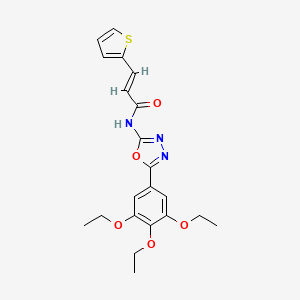

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)
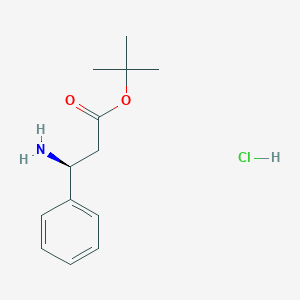


![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
